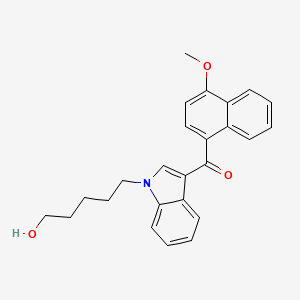
JWH 081 N-(5-hydroxypentyl) metabolite
Übersicht
Beschreibung
JWH 081 N-(5-hydroxypentyl) metabolite is a cannabimimetic indole that is structurally and functionally related to JWH 015 and JWH 018 . It has been identified in herbal blends . This metabolite is expected to be a product of JWH 081 that would be detectable both in serum and in urine .
Synthesis Analysis
The synthesis of JWH 081 N-(5-hydroxypentyl) metabolite involves hydroxylation and glucuronidation of two closely related compounds, JWH 015 and JWH 018 . These metabolites have been identified from in vitro liver microsomal metabolism and from urine .Molecular Structure Analysis
The molecular formula of JWH 081 N-(5-hydroxypentyl) metabolite is C25H25NO3 . Its formal name is 1-(5-hydroxypentyl)-1H-indol-3-yl-methanone . The compound contains a hydroxypentyl group attached to an indole ring, which is further connected to a methoxy-naphthalenyl group via a methanone linkage .Chemical Reactions Analysis
The chemical reactions involving JWH 081 N-(5-hydroxypentyl) metabolite are primarily metabolic in nature. The compound undergoes hydroxylation and glucuronidation, processes that are typically facilitated by liver enzymes .Physical And Chemical Properties Analysis
The molecular weight of JWH 081 N-(5-hydroxypentyl) metabolite is 387.5 . The compound is soluble in DMF (15 mg/ml), DMSO (10 mg/ml), and ethanol (10 mg/ml) . Its maximum absorption (λmax) occurs at 213 and 320 nm .Wissenschaftliche Forschungsanwendungen
Detection and Analysis Techniques : Emerson et al. (2013) developed an efficient extraction procedure and gas chromatography-mass spectrometry (GC-MS) method for detecting metabolites of JWH-018 in urine. They synthesized one of the metabolites, 5-hydroxypentyl JWH-018, for this purpose, suggesting its significance in forensic toxicology and drug testing (Emerson et al., 2013).
Metabolic Profiling : A study by Jang et al. (2014) on AM-2201 metabolites compared their metabolic profile to that of JWH-018. They found that the metabolic profile in rats was similar to those in humans, indicating the use of JWH 081 N-(5-hydroxypentyl) metabolite in understanding synthetic cannabinoid metabolism (Jang et al., 2014).
Pharmacological Properties : Seely et al. (2012) discovered that JWH-018-N-(5-hydroxypentyl) β-D-glucuronide (018-gluc) binds to cannabinoid type 1 receptors (CB1Rs), demonstrating antagonistic activity. This finding is crucial for understanding the pharmacological effects of synthetic cannabinoids and their metabolites (Seely et al., 2012).
Toxicological Impact : Research by Couceiro et al. (2016) examined the toxicological effects of JWH-018 and its metabolites on human cell lines. They observed higher toxicity of JWH-018 metabolites compared to the parent drug, suggesting a non-CB1 receptor-mediated toxicological mechanism (Couceiro et al., 2016).
Metabolite Formation and Detection : Chimalakonda et al. (2011) developed a liquid chromatography-tandem mass spectrometry method for measuring urinary concentrations of JWH-018, JWH-073, and several potential metabolites. Their study provided insights into the metabolic profiles of these synthetic cannabinoids (Chimalakonda et al., 2011).
Drug Market and Abuse Monitoring : Reid et al. (2014) utilized ultra-high pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) to detect metabolites of synthetic cannabinoids, including JWH 081 N-(5-hydroxypentyl) metabolite, in sewage. This study provides a novel approach to monitoring drug abuse at the community level (Reid et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO3/c1-29-24-14-13-21(18-9-3-4-11-20(18)24)25(28)22-17-26(15-7-2-8-16-27)23-12-6-5-10-19(22)23/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDCEPNRUDLEJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017848 | |
| Record name | JWH-081 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 081 N-(5-hydroxypentyl) metabolite | |
CAS RN |
1427325-66-3 | |
| Record name | JWH-081 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



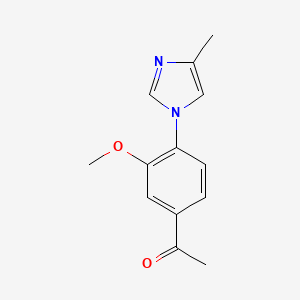

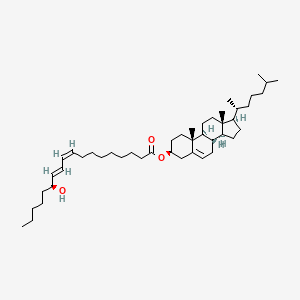
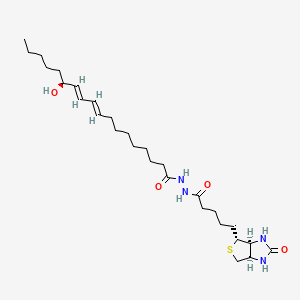
![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)
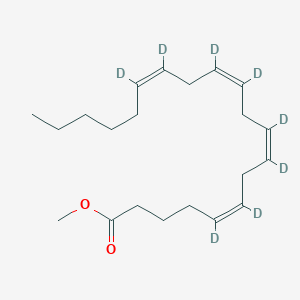
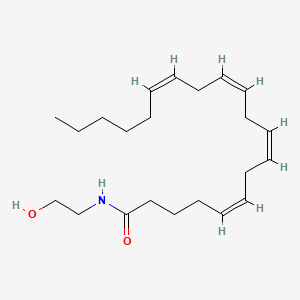
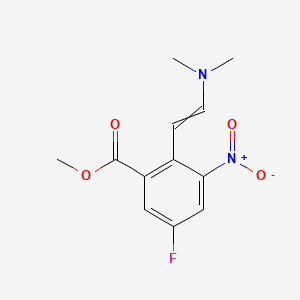
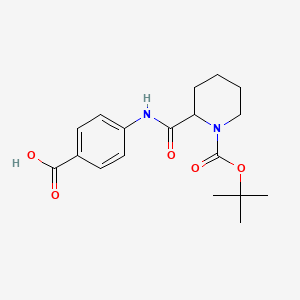

![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)


![Propanamide, 2-(acetylamino)-N-[2-(methylamino)ethyl]-](/img/no-structure.png)